molecular formula C20H26N2O3S B2425067 2,3-dimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide CAS No. 954022-40-3

2,3-dimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2425067
CAS No.: 954022-40-3
M. Wt: 374.5
InChI Key: GNEXIDZAJNTWKW-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a piperidine ring attached to a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from simple precursors such as piperidine and thiophene-2-carboxaldehyde.

    Attachment of the Benzamide Core: The intermediate is then reacted with 2,3-dimethoxybenzoic acid or its derivatives to form the benzamide structure. This step often involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts to facilitate the formation of the amide bond.

    Final Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups and the thiophene ring can be oxidized under appropriate conditions.

    Reduction: The amide bond can be reduced to an amine under strong reducing conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of quinones or sulfoxides.

    Reduction: Conversion to the corresponding amine.

    Substitution: Introduction of various substituents such as halogens or alkyl groups.

Scientific Research Applications

2,3-Dimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.

    Biological Studies: Used in studies to understand its interaction with biological targets, such as receptors or enzymes.

    Industrial Applications: Potential use in the synthesis of advanced materials or as a precursor in the production of other complex molecules.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxybenzamide: Lacks the piperidine and thiophene moieties, making it less complex.

    Thiophene-2-carboxamide: Contains the thiophene ring but lacks the methoxy-substituted benzamide core.

    N-(Piperidin-4-ylmethyl)benzamide: Similar structure but without the methoxy groups and thiophene ring.

Uniqueness

2,3-Dimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is unique due to the combination of its methoxy-substituted benzamide core, piperidine ring, and thiophene moiety

Properties

IUPAC Name

2,3-dimethoxy-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-24-18-7-3-6-17(19(18)25-2)20(23)21-13-15-8-10-22(11-9-15)14-16-5-4-12-26-16/h3-7,12,15H,8-11,13-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEXIDZAJNTWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCC2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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